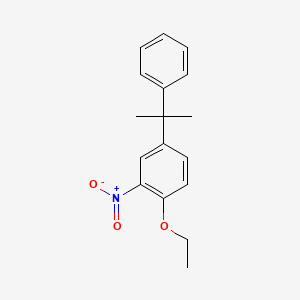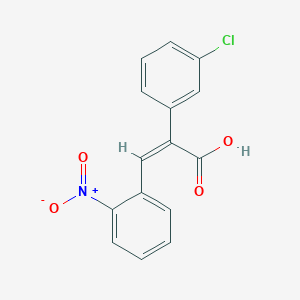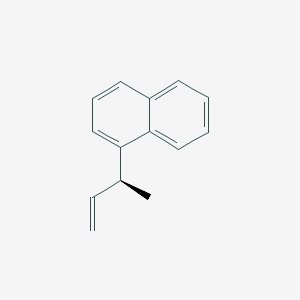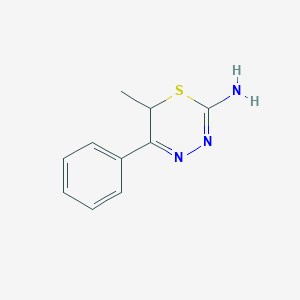
(2-Bromobenzene-1-sulfonyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromobenzene-1-sulfonyl)acetic acid is an organic compound characterized by the presence of a bromine atom, a sulfonyl group, and an acetic acid moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromobenzene-1-sulfonyl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of benzene derivatives followed by sulfonation and subsequent acetic acid functionalization. For instance, bromobenzene can be sulfonated using sulfur trioxide in the presence of a strong acid like sulfuric acid to introduce the sulfonyl group . The resulting compound can then undergo further reactions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Bromobenzene-1-sulfonyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
(2-Bromobenzene-1-sulfonyl)acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromobenzene-1-sulfonyl)acetic acid involves its ability to participate in electrophilic aromatic substitution reactions. The sulfonyl group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack . The bromine atom can also influence the reactivity of the compound by stabilizing intermediates during chemical reactions .
Comparison with Similar Compounds
Bromobenzene: Lacks the sulfonyl and acetic acid groups, making it less reactive in certain types of reactions.
Benzene-1-sulfonic acid: Contains the sulfonyl group but lacks the bromine and acetic acid moieties.
Phenylacetic acid: Contains the acetic acid group but lacks the bromine and sulfonyl groups.
Uniqueness: (2-Bromobenzene-1-sulfonyl)acetic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of its chemical behavior in various reactions .
Properties
CAS No. |
56726-22-8 |
|---|---|
Molecular Formula |
C8H7BrO4S |
Molecular Weight |
279.11 g/mol |
IUPAC Name |
2-(2-bromophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H7BrO4S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) |
InChI Key |
VDTBRUZDASDHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)

![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)
![[(Hex-1-yn-3-yl)oxy]benzene](/img/structure/B14625796.png)
![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)


![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)


![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)

![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)

